molecular formula C18H29N5O B11007257 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11007257
M. Wt: 331.5 g/mol
InChI Key: JFPROFAEQHRJDC-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative characterized by two cyclohexyl-based substituents. The molecule features a cyclohexenyl ethyl chain linked to an acetamide backbone, which is further substituted with a tetrazole-functionalized cyclohexyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant moiety in drug design . The compound’s molecular formula is C₁₉H₂₈N₆O, with an average molecular weight of 364.47 g/mol (exact mass: 364.2285) .

Properties

Molecular Formula

C18H29N5O

Molecular Weight

331.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H29N5O/c24-17(19-12-9-16-7-3-1-4-8-16)13-18(10-5-2-6-11-18)14-23-15-20-21-22-23/h7,15H,1-6,8-14H2,(H,19,24)

InChI Key

JFPROFAEQHRJDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCC2=CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Cyclohexene Derivative Functionalization

The cyclohexenylethylamine intermediate is typically synthesized through nucleophilic substitution or reduction reactions. A common route involves:

  • Step 1 : Allylic bromination of cyclohexene using N-bromosuccinimide (NBS) under radical initiation to yield 1-bromocyclohexene.

  • Step 2 : Reaction with ethylenediamine in the presence of a base (e.g., K₂CO₃) to form 2-(1-cyclohexen-1-yl)ethylamine.

Key Reaction Conditions :

Reaction StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C72%
Amine FormationEthylenediamine, K₂CO₃, DMF, 60°C68%

Synthesis of 2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetic Acid

Tetrazole Ring Formation

The tetrazolylmethyl group is introduced via a [2+3] cycloaddition between a nitrile and sodium azide, catalyzed by ammonium chloride in dimethylformamide (DMF):
R-CN+NaN3NH4ClR-Tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{R-Tetrazole}

Procedure :

  • Cyclohexylacetonitrile Preparation : Cyclohexylacetic acid is converted to its nitrile derivative via dehydration using PCl₅.

  • Tetrazole Synthesis : The nitrile reacts with sodium azide (NaN₃) and NH₄Cl in refluxing DMF (120°C, 24 hours), yielding 1H-tetrazol-1-ylmethylcyclohexylacetonitrile.

  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl under reflux.

Optimization Data :

ParameterOptimal ValueYield Impact
Reaction Temperature120°C+25%
Catalyst Loading10 mol% NH₄Cl+15%
SolventDMF+30% vs THF

Amide Bond Formation and Final Assembly

Coupling Strategies

The final step involves coupling the amine and carboxylic acid intermediates. Common methods include:

  • EDCl/HOBt-Mediated Coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • DCC/DMAP System : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

Comparative Performance :

Coupling ReagentSolventTime (h)Yield (%)Purity (%)
EDCl/HOBtDCM128598
DCC/DMAPTHF87895
HATUDMF69097

Procedure :

  • Dissolve 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid (1 equiv) and EDCl (1.2 equiv) in DCM.

  • Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.

  • Introduce 2-(1-cyclohexen-1-yl)ethylamine (1.05 equiv) and react at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing intermediates.

  • Temperature : Reactions performed at 0°C minimize side reactions (e.g., tetrazole decomposition).

Impact of Solvent on Amide Yield :

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5278
DMF36.790

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, cyclohexyl CH₂), 2.15 (s, CH₂CO), 3.25 (t, J = 6.8 Hz, NHCH₂), 5.45 (s, tetrazole CH₂).

  • HRMS : Calculated for C₁₉H₂₈N₅O [M+H]⁺: 350.2284; Found: 350.2286.

Challenges and Alternative Approaches

Tetrazole Stability Issues

Tetrazole rings are prone to decomposition under basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., NaHCO₃ instead of NaOH).

  • Conducting reactions under inert atmospheres.

Steric Hindrance in Cyclohexyl Intermediates

Bulky substituents on the cyclohexane ring slow reaction kinetics. Solutions include:

  • Employing high-pressure conditions to accelerate rates.

  • Using ultrasound-assisted synthesis to improve mixing .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have been studied for their antimicrobial properties. Research indicates that tetrazole compounds can exhibit significant antibacterial activity against various strains, including resistant bacteria. The structural features of tetrazoles enhance their interaction with microbial targets, making them promising candidates for antibiotic development .

Anti-inflammatory Properties

Tetrazole-containing compounds have shown potential as anti-inflammatory agents. Studies have demonstrated that certain tetrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For instance, a series of tetrazole derivatives were synthesized and evaluated for their anti-inflammatory efficacy, revealing IC50_{50} values that suggest potent activity . This positions this compound as a candidate for further investigation in treating inflammatory diseases.

Analgesic Effects

Research on related tetrazole compounds has indicated analgesic properties, suggesting that this compound may also exhibit pain-relieving effects. Specific studies have utilized animal models to assess the analgesic activity of tetrazole derivatives, providing a basis for exploring this compound's potential in pain management .

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A comprehensive study focused on synthesizing various tetrazole derivatives, including those similar to this compound. The synthesized compounds were screened for their antimicrobial and anti-inflammatory properties. Results indicated that specific structural modifications significantly enhanced biological activity, paving the way for optimized drug design .

Case Study 2: In Vivo Efficacy Testing

In vivo studies involving related tetrazole compounds demonstrated significant anti-inflammatory effects in carrageenan-induced edema models. These findings support the hypothesis that this compound could be effective in treating conditions characterized by inflammation and pain .

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The cyclohexene and acetamide groups may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Molecular Formula Key Substituents Heterocyclic Group Molecular Weight (g/mol) Key Differences
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₁₉H₂₈N₆O Cyclohexenyl ethyl, tetrazolylmethyl cyclohexyl Tetrazole 364.47 Reference compound; combines cyclohexenyl and tetrazole for enhanced lipophilicity
N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₁₅H₁₈BrN₅O 3-Bromophenyl, tetrazolylmethyl cyclohexyl Tetrazole 372.24 Bromophenyl substituent enhances halogen bonding but reduces metabolic stability
2-(1H-imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide C₁₂H₁₉N₃O Trans-4-methylcyclohexyl, imidazolyl Imidazole 221.30 Smaller size; imidazole offers different hydrogen-bonding profiles vs. tetrazole
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₂₂H₃₁N₇O Benzimidazole ethyl, tetrazolylmethyl cyclohexyl Benzimidazole + Tetrazole 409.54 Benzimidazole enhances aromatic stacking; higher molecular weight
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide C₁₇H₂₃NO₂ Cyclohexenyl ethyl, 4-methoxyphenyl None 273.38 Lacks tetrazole; methoxyphenyl increases polarity and π-π interactions

Key Structural and Functional Insights

Tetrazole vs. Imidazole/Triazole Analogs

  • The tetrazole group in the reference compound provides stronger hydrogen-bonding capacity compared to imidazole (e.g., 2-(1H-imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide) due to its four nitrogen atoms. This may enhance binding to targets like kinases or GPCRs .
  • However, imidazole-containing analogs (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide) exhibit faster metabolic clearance in vivo, as tetrazoles are less prone to oxidative degradation .

Substituent Effects on Lipophilicity

  • The cyclohexenyl ethyl group in the reference compound contributes to high lipophilicity (predicted logP ~3.5), similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (logP 3.36) .
  • Bromophenyl analogs (e.g., N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide) show increased halogen bonding but reduced solubility, limiting bioavailability .

Benzimidazole Hybrids

  • The benzimidazole-tetrazole hybrid (C₂₂H₃₁N₇O) demonstrates dual pharmacophoric activity , combining the planar benzimidazole for intercalation and tetrazole for polar interactions. This structural motif is common in antiviral and anticancer agents .

Synthetic Accessibility

  • The reference compound’s synthesis likely involves multi-step coupling, as seen in related acetamide derivatives (e.g., coupling of cyclohexenyl ethylamine with tetrazole-functionalized carboxylic acids) .
  • By contrast, imidazole analogs are synthesized via simpler routes, such as 1,3-dipolar cycloaddition or direct alkylation .

Biological Activity

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound notable for its unique structural features, including a cyclohexene ring and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C15H22N4OC_{15}H_{22}N_{4}O. The compound's structure includes:

  • Cyclohexene ring : Contributes to the compound's hydrophobic properties.
  • Tetrazole ring : Enhances biological activity and solubility, making it a valuable scaffold in drug design.

The compound is synthesized through multi-step chemical reactions, which require careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. Upon binding, it may alter the activity of these targets, leading to significant changes in various biochemical pathways. The precise mechanisms depend on the biological context and specific interactions involved.

Biological Activity

Research indicates that compounds with tetrazole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The presence of the tetrazole ring enhances the compound's ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
BMS-741672CCR2 AntagonistDemonstrated selective inhibition of chemokine receptor signaling pathways.
Tetrazole derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Cyclohexene derivativesCytotoxicityInduced apoptosis in cancer cell lines through mitochondrial pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic routes. Key steps include:

  • Formation of the cyclohexene ring.
  • Introduction of the tetrazole group through cyclization reactions.
  • Final acetamide formation via acylation reactions.

These synthetic methods highlight the complexity involved in creating this compound and its derivatives.

Q & A

Q. Cross-validation strategies :

  • Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded cyclohexyl/tetrazole regions .
  • Replicate synthesis and characterization under controlled conditions to rule out batch variability .

Basic: What preliminary biological screening assays are suitable for this compound?

  • In vitro enzyme inhibition : Target enzymes (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How does the tetrazole moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Tetrazole increases polarity vs. carboxylic acid bioisosteres, affecting logP (experimentally determined via shake-flask method) .
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) assess susceptibility to oxidative degradation .
  • Solubility : Poor aqueous solubility may require formulation with co-solvents (e.g., PEG 400) or nanocarriers .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal groups .
  • ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and drug-likeness .

Basic: What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the tetrazole ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile:H2O gradient) ensures integrity .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cycloaddition steps .
  • Catalyst recycling : Immobilize Cu on mesoporous silica to reduce metal contamination .
  • Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) for safer large-scale use .

Advanced: How can researchers address contradictory bioactivity data across studies?

  • Standardize assays : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Validate target engagement : SPR or ITC confirms direct binding to proposed targets .
  • Meta-analysis : Pool data from multiple labs to identify trends (e.g., substituent-dependent activity cliffs) .

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